molecular formula C24H28ClN5OS B12015726 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide CAS No. 538337-29-0

2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide

Cat. No.: B12015726
CAS No.: 538337-29-0
M. Wt: 470.0 g/mol
InChI Key: IWJYKNJBRBACET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide is a triazole-based derivative featuring a thioether linkage and a substituted acetamide group. Its molecular formula is C23H25ClN5OS, with a molecular weight of 464.05 g/mol (calculated). The structure includes:

  • A 1,2,4-triazole ring substituted at position 4 with an allyl group and at position 5 with a [(3-chloro-2-methylanilino)methyl] moiety.
  • A sulfanyl bridge connecting the triazole ring to an acetamide group, which is further substituted with N-isopropyl-N-phenyl groups.

Properties

CAS No.

538337-29-0

Molecular Formula

C24H28ClN5OS

Molecular Weight

470.0 g/mol

IUPAC Name

2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C24H28ClN5OS/c1-5-14-29-22(15-26-21-13-9-12-20(25)18(21)4)27-28-24(29)32-16-23(31)30(17(2)3)19-10-7-6-8-11-19/h5-13,17,26H,1,14-16H2,2-4H3

InChI Key

IWJYKNJBRBACET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=NN=C(N2CC=C)SCC(=O)N(C3=CC=CC=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Triazole Formation: The triazole ring is typically synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. In this case, the 4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl group is formed.

    Sulfanyl Group Introduction: The sulfanyl (thiol) group can be introduced using appropriate reagents.

    Phenylacetamide Formation: The N-isopropyl-N-phenylacetamide portion is synthesized through amide formation between isopropylamine and phenylacetic acid.

Industrial Production:: Industrial-scale synthesis involves optimizing these steps for yield, purity, and efficiency.

Chemical Reactions Analysis

Reactions::

    Oxidation: The allyl group can undergo oxidation to form an allylic alcohol or aldehyde.

    Reduction: Reduction of the triazole ring or the chloro substituent may occur.

    Substitution: The chlorine atom can be substituted with other groups.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions::

    NBS (N-bromosuccinimide): Used for allylic bromination.

    Hydrogenation Catalysts: For reduction reactions.

    Acid/Base: For amide hydrolysis.

Major Products::
  • Allylic oxidation: Allylic alcohol or aldehyde.
  • Triazole reduction: Reduced triazole.
  • Chlorine substitution: Various derivatives.

Scientific Research Applications

The biological activity of this compound stems from its structural components. The triazole moiety is often linked to antifungal and antimicrobial properties. Research indicates that compounds with similar structures can exhibit significant activity against various pathogens.

Antimicrobial Activity

Studies have shown that derivatives of triazoles can enhance the effectiveness of existing antibiotics. For instance, compounds with similar structures have demonstrated:

  • Inhibition of biofilm formation in Staphylococcus aureus.
  • Synergistic effects with known antibiotics against resistant strains, suggesting potential for use in combination therapies .

Applications in Pharmaceuticals

The compound's unique structure allows for various applications in drug development, particularly as a potential lead compound in the treatment of infections caused by resistant bacteria. The following table summarizes its potential applications based on structural similarities with other known compounds.

Compound Name Structure Type Key Features Biological Activity
2-({4-allyl...Triazole + AmideAllyl and chloro groupsAntifungal, antimicrobial
FluconazoleTriazoleNo sulfanyl or allyl groupsAntifungal
ItraconazoleTriazoleDifferent side chainsAntifungal
Benzimidazole derivativesBenzimidazoleVaries widely in structureAntifungal

This comparison highlights the unique structural elements of 2-({4-allyl... that may confer distinct biological activities compared to other similar compounds .

Synthesis and Modification

The synthesis of 2-({4-allyl... typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yields and purity. The compound's structure allows for further chemical modifications, enhancing its versatility for future applications .

Case Studies

While specific literature on this exact compound is limited, related studies provide insights into its potential applications:

  • Antimicrobial Synergy : Research has documented the enhanced efficacy of triazole derivatives when used alongside traditional antibiotics against MRSA strains .
  • Structural Analysis : Comparative studies have shown that modifications in the triazole ring can significantly alter the biological activity, suggesting pathways for developing more effective therapeutics .

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s analogs differ primarily in substituents on the triazole ring and acetamide group, influencing physicochemical and biological properties. Key comparisons include:

Table 1: Structural Comparison of Triazole-Thioether Acetamides
Compound Name (Example) Triazole Substituents Acetamide Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-allyl, 5-[(3-chloro-2-methylanilino)methyl] N-isopropyl-N-phenyl C23H25ClN5OS 464.05 Branched alkyl (isopropyl) and aryl (phenyl) groups enhance steric bulk
2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide 4-allyl, 5-[(3-chloroanilino)methyl] N-(3-methylphenyl) C21H22ClN5OS 435.95 Lacks 2-methyl group on anilino; meta-methylphenyl may reduce lipophilicity
2-[(4-Allyl-5-{[(3-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide 4-allyl, 5-[(3-chloroanilino)methyl] N-(2-methylphenyl) C22H24ClN5OS 441.98 Ortho-methylphenyl group may hinder rotational freedom
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide 4-allyl, 5-(benzotriazolylmethyl) N-(3-chloro-2-methylphenyl) C22H21Cl2N6OS 506.41 Benzotriazole substitution introduces π-stacking potential
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 4-methyl, 5-[(4-acetylaminophenoxy)methyl] N-(2-methyl-5-nitrophenyl) C21H22N6O4S 454.50 Nitro group enhances electron-withdrawing effects; may improve reactivity

Bioactivity and Structure-Activity Relationships (SAR)

While explicit bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn from structural analogs:

  • Chlorine Substitution: The 3-chloro-2-methylanilino group in the target compound may enhance hydrophobic interactions in biological targets, similar to ’s chloro-methylphenyl analog .
  • Electron-Withdrawing Groups : Compounds with nitro substituents () exhibit altered electronic profiles, which could influence redox-mediated bioactivities .

Biological Activity

The compound 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN5OSC_{22}H_{24}ClN_5OS with a molecular weight of approximately 441.986 g/mol. Its structure includes a triazole ring, an allyl group, and a sulfanyl moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds containing triazole and sulfanyl groups often exhibit significant antibacterial properties. For instance:

  • Mechanism of Action : The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which can extend to bacterial systems as well. The presence of the allyl group may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
  • Case Studies : In studies evaluating similar compounds:
    • A series of triazole derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
    • Compounds with sulfanyl groups have been reported to exhibit synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Antifungal Activity

The antifungal potential of this compound is also noteworthy. Triazoles are widely recognized for their antifungal properties:

  • Efficacy Against Fungi : Similar triazole derivatives have demonstrated activity against Candida albicans and Aspergillus fumigatus, with IC50 values indicating effective inhibition of fungal growth .
  • Biofilm Inhibition : Recent studies have shown that compounds like this can disrupt biofilm formation in fungal pathogens, which is crucial for treating chronic infections .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound:

  • Acetylcholinesterase Inhibition : Some derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Compounds in related studies exhibited IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong inhibitory potential .

Research Findings Summary

Activity TypeTarget Organisms/EnzymesIC50/MIC ValuesReferences
AntibacterialStaphylococcus aureus, E. coli8 - 32 µg/mL
AntifungalCandida albicans, AspergillusIC50 values not specified
AChE InhibitionAcetylcholinesterase0.63 - 6.28 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.